![molecular formula C13H17Br B13606263 [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene is an organic compound that features a benzene ring substituted with a bromoalkene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 4,4-dimethylpent-1-en-1-ylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromine atom at the desired position on the alkene chain.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The alkene moiety can be oxidized to form epoxides or diols under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the alkene group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include epoxides or diols.
Reduction: Products include dehalogenated or hydrogenated benzene derivatives.
科学研究应用
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action for [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
[(1E)-4-bromobut-1-en-1-yl]benzene: Similar structure but with a shorter alkene chain.
4-bromo-1-butene: Lacks the benzene ring, making it less versatile in aromatic substitution reactions.
Bromobenzene: Contains a bromine atom directly attached to the benzene ring, differing in reactivity and applications.
Uniqueness
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene is unique due to its extended alkene chain and the presence of both a benzene ring and a bromine atom
属性
分子式 |
C13H17Br |
|---|---|
分子量 |
253.18 g/mol |
IUPAC 名称 |
[(E)-5-bromo-4,4-dimethylpent-1-enyl]benzene |
InChI |
InChI=1S/C13H17Br/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-9H,10-11H2,1-2H3/b9-6+ |
InChI 键 |
FNWJLSGSEYYUDH-RMKNXTFCSA-N |
手性 SMILES |
CC(C)(C/C=C/C1=CC=CC=C1)CBr |
规范 SMILES |
CC(C)(CC=CC1=CC=CC=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine](/img/structure/B13606189.png)
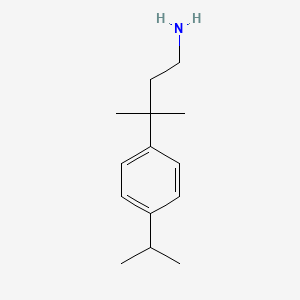
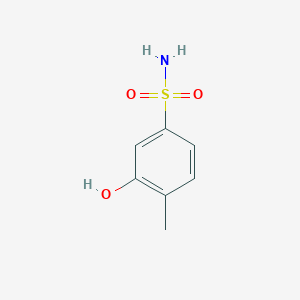
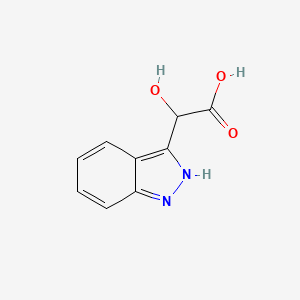
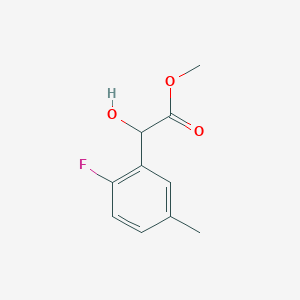
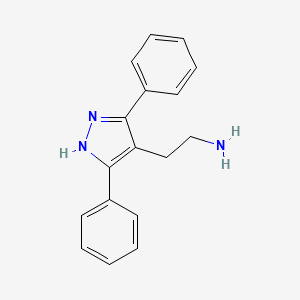
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde](/img/structure/B13606205.png)

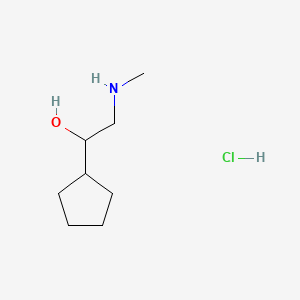
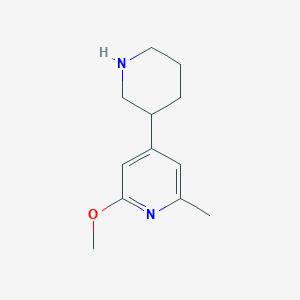
![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)
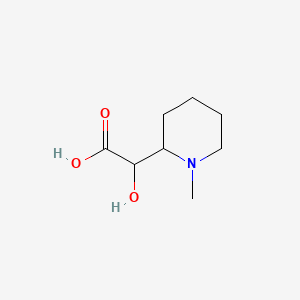
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)
